Cas no 897446-24-1 (N-(2-aminophenyl)-2-iodobenzamide)

897446-24-1 structure
상품 이름:N-(2-aminophenyl)-2-iodobenzamide
CAS 번호:897446-24-1
MF:C13H11IN2O
메가와트:338.143715143204
CID:4664278
N-(2-aminophenyl)-2-iodobenzamide 화학적 및 물리적 성질
이름 및 식별자
-
- N-(2-aminophenyl)-2-iodobenzamide
-
- 인치: 1S/C13H11IN2O/c14-10-6-2-1-5-9(10)13(17)16-12-8-4-3-7-11(12)15/h1-8H,15H2,(H,16,17)
- InChIKey: PSZZIJSRFOGCAG-UHFFFAOYSA-N
- 미소: C(NC1=CC=CC=C1N)(=O)C1=CC=CC=C1I
N-(2-aminophenyl)-2-iodobenzamide 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-56864-0.1g |
N-(2-aminophenyl)-2-iodobenzamide |
897446-24-1 | 95.0% | 0.1g |
$66.0 | 2025-02-20 | |
1PlusChem | 1P019YJL-500mg |
N-(2-aminophenyl)-2-iodobenzamide |
897446-24-1 | 95% | 500mg |
$264.00 | 2025-03-04 | |
Aaron | AR019YRX-500mg |
N-(2-aminophenyl)-2-iodobenzamide |
897446-24-1 | 95% | 500mg |
$266.00 | 2025-02-08 | |
1PlusChem | 1P019YJL-1g |
N-(2-aminophenyl)-2-iodobenzamide |
897446-24-1 | 95% | 1g |
$362.00 | 2025-03-04 | |
A2B Chem LLC | AV43489-2.5g |
N-(2-Aminophenyl)-2-iodobenzamide |
897446-24-1 | 96% | 2.5g |
$565.00 | 2024-04-19 | |
Aaron | AR019YRX-250mg |
N-(2-aminophenyl)-2-iodobenzamide |
897446-24-1 | 95% | 250mg |
$152.00 | 2025-02-08 | |
A2B Chem LLC | AV43489-1g |
N-(2-Aminophenyl)-2-iodobenzamide |
897446-24-1 | 96% | 1g |
$305.00 | 2024-04-19 | |
1PlusChem | 1P019YJL-50mg |
N-(2-aminophenyl)-2-iodobenzamide |
897446-24-1 | 95% | 50mg |
$105.00 | 2025-03-04 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB000511832-1g |
N-(2-aminophenyl)-2-iodobenzamide |
897446-24-1 | 95+% | 1g |
¥3330.00 | 2023-09-15 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB000511832-5g |
N-(2-aminophenyl)-2-iodobenzamide |
897446-24-1 | 95+% | 5g |
¥7746.00 | 2023-09-15 |
N-(2-aminophenyl)-2-iodobenzamide 관련 문헌
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
897446-24-1 (N-(2-aminophenyl)-2-iodobenzamide) 관련 제품
- 1220973-81-8(2-chloro-4-(propan-2-yloxy)benzonitrile)
- 2227892-91-1((3S)-3-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)-3-hydroxypropanoic acid)
- 1804354-81-1(6-(Bromomethyl)-4-iodo-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2138014-81-8(2-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpropan-2-amine)
- 921888-60-0(N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzene-1-sulfonamide)
- 1805395-94-1(2-(Aminomethyl)-5-bromo-3-(difluoromethyl)-4-fluoropyridine)
- 1805349-69-2(3-Bromo-6-(bromomethyl)-2-(difluoromethyl)-5-fluoropyridine)
- 2034412-14-9(N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-methyl-1,3-thiazole-4-carboxamide)
- 1703979-48-9((1R)-1-(2,6-dimethoxy-4-methylphenyl)ethan-1-amine)
- 2229627-65-8(4-amino-4-(4-ethynylphenyl)cyclohexan-1-ol)
추천 공급업체
Shanghai Aoguang Biotechnology Co., Ltd
골드 회원
중국 공급자
대량

Shanghai Joy Biotech Ltd
골드 회원
중국 공급자
대량

Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
중국 공급자
시약

pengshengyue
골드 회원
중국 공급자
대량

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
골드 회원
중국 공급자
시약
